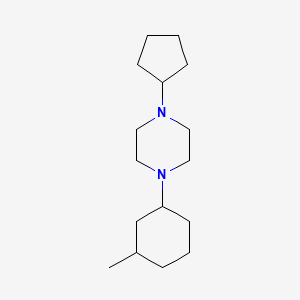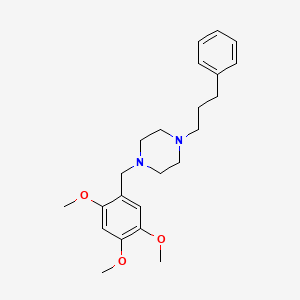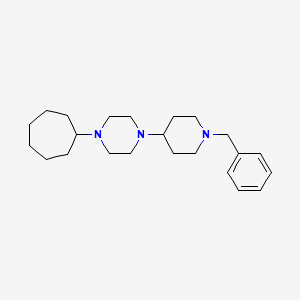
(2E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with multiple functional groups, including a cyano group, an ethoxy group, a hydroxy group, a nitro group, and a tetrahydrofuran ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the propenamide backbone: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a malononitrile derivative.
Introduction of the ethoxy and hydroxy groups: These groups can be introduced via nucleophilic substitution reactions.
Nitration: The nitro group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride
Nucleophiles: Various nucleophiles depending on the desired substitution
Major Products
Oxidation products: Compounds with carbonyl groups
Reduction products: Compounds with amino groups
Substitution products: Compounds with different substituents replacing the ethoxy group
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
類似化合物との比較
Similar Compounds
- (E)-2-CYANO-3-(3-METHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
- (E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-AMINOPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE
Uniqueness
(E)-2-CYANO-3-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-N~1~-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C17H19N3O6 |
|---|---|
分子量 |
361.3 g/mol |
IUPAC名 |
(E)-2-cyano-3-(3-ethoxy-4-hydroxy-5-nitrophenyl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C17H19N3O6/c1-2-25-15-8-11(7-14(16(15)21)20(23)24)6-12(9-18)17(22)19-10-13-4-3-5-26-13/h6-8,13,21H,2-5,10H2,1H3,(H,19,22)/b12-6+ |
InChIキー |
RJFWSCJVXRLDAQ-WUXMJOGZSA-N |
異性体SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC2CCCO2 |
正規SMILES |
CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C(=O)NCC2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Nitrophenyl)-2-oxoethyl 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B10887504.png)


![5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-[(4-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887523.png)

![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}-4-phenylpiperazine](/img/structure/B10887532.png)
![2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B10887536.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887543.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10887558.png)
![1-[(Furan-2-yl)methyl]-4-(4-methoxybenzene-1-sulfonyl)piperazine](/img/structure/B10887561.png)
![1-[4-(4-Bromo-benzyl)-piperazin-1-yl]-2,2-diphenyl-ethanone](/img/structure/B10887563.png)
